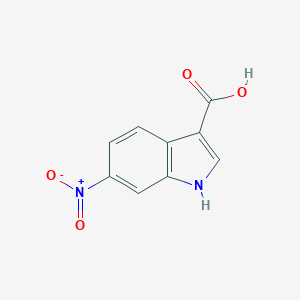

6-Nitro-1h-indole-3-carboxylic acid

Descripción

Significance of the Indole (B1671886) Nucleus in Pharmaceutical and Agrochemical Sciences

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the development of pharmaceuticals and agrochemicals. ijpsr.comcapes.gov.br Its unique structure, which can engage in both hydrophobic and hydrophilic interactions, allows it to mimic peptides and bind to a wide variety of biological macromolecules like proteins and nucleic acids. researchgate.net This versatility is demonstrated by its presence in essential biomolecules such as the amino acid tryptophan, the neurotransmitter serotonin (B10506), and the hormone melatonin. nih.govnih.gov

In the pharmaceutical industry, the indole scaffold is a "privileged structure," meaning it is a recurring motif in a multitude of approved drugs and new chemical entities. ijpsr.com Its derivatives have shown a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. researchgate.netnih.gov For instance, the well-known non-steroidal anti-inflammatory drug (NSAID) Indomethacin features an indole core and functions by inhibiting cyclooxygenase (COX) enzymes. nih.gov Furthermore, indole alkaloids like vincristine (B1662923) and vinblastine (B1199706) are crucial anti-tumor agents used in cancer chemotherapy. nih.gov The structural adaptability of the indole ring allows for the synthesis of large compound libraries, which can be screened against various biological targets to discover novel therapeutic agents. nih.govnih.gov

Overview of Nitro-Substituted Indole Derivatives in Organic Synthesis

Nitro-substituted indoles are highly valuable intermediates in organic synthesis. researchgate.net The presence of the electron-withdrawing nitro group significantly influences the chemical reactivity of the indole ring, making these compounds useful building blocks for more complex molecules. researchgate.net

The synthesis of nitroindoles can be achieved through two primary routes: the direct nitration of an existing indole ring or the construction of the indole nucleus from suitably substituted monocyclic precursors. researchgate.net Direct nitration is a common electrophilic aromatic substitution reaction, where the position of the incoming nitro group is directed by the substituents already present on the indole ring. nih.gov For example, the synthesis of 3-nitroindoles is often achieved by treating N-protected indoles with acetyl nitrate (B79036) at low temperatures. researchgate.net

Once formed, the nitro group can undergo a variety of chemical transformations. A key reaction is its reduction to an amino group, which opens up a pathway to a wide array of further functionalization. This amino group can then be used to construct new rings or introduce other functionalities. Additionally, the electron-deficient nature of the nitro-indole system facilitates nucleophilic aromatic substitution reactions, where the nitro group is displaced by a nucleophile. nih.gov This reactivity makes nitroindoles important starting materials for creating diverse libraries of indole derivatives for various research applications. organic-chemistry.org

Research Trajectory of 6-Nitro-1H-indole-3-carboxylic Acid and its Analogs

This compound is a specific derivative that has garnered interest in medicinal chemistry. Its synthesis can be achieved through the oxidation of the corresponding aldehyde, 6-nitro-1H-indole-3-carbaldehyde.

Research has explored the biological activities of various indole-3-carboxylic acid derivatives. For example, a series of 1H-indole-3-carboxylic acid pyridine-3-ylamides were synthesized and identified as potent and selective antagonists for the 5-HT2C receptor, a target for conditions like obesity and psychiatric disorders. nih.gov Another study focused on 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme implicated in type 2 diabetes. nih.gov

While specific, extensive research on the direct biological applications of this compound itself is not as widely published as its analogs, its role as a synthetic intermediate is crucial. The carboxylic acid and nitro group functionalities provide reactive handles for further chemical modification, allowing for its incorporation into larger, more complex molecules with potential therapeutic value. For instance, indole-2-carboxylic acid derivatives have been investigated as dual inhibitors of the enzymes IDO1 and TDO, which are targets in cancer immunotherapy. nih.gov The foundational structure of this compound makes it a valuable scaffold for the development of new bioactive compounds.

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 10242-03-2 | C₉H₆N₂O₄ | 206.16 |

| 6-Nitro-1H-indole-3-carbaldehyde | 10553-13-6 | C₉H₆N₂O₃ | 190.16 |

| Indole-3-carboxylic acid | 771-50-6 | C₉H₇NO₂ | 161.16 |

Data sourced from multiple chemical suppliers and databases. matrix-fine-chemicals.comsigmaaldrich.combldpharm.comuni.lu

Structure

3D Structure

Propiedades

IUPAC Name |

6-nitro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-9(13)7-4-10-8-3-5(11(14)15)1-2-6(7)8/h1-4,10H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFVAHOPRCFNCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50292418 | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-03-2 | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-1H-indole-3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010242032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10242-03-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-nitro-1h-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50292418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthetic Routes to 6-Nitro-1H-indole-3-carboxylic Acid

Direct synthetic approaches to this compound often involve the formation of the indole (B1671886) ring system with the nitro and carboxylic acid functionalities already in place or introduced in a sequential manner on a simple precursor.

Oxidation of Precursor Indole Carbaldehydes

A prominent and straightforward method for the synthesis of this compound is the oxidation of its corresponding aldehyde precursor, 6-nitro-1H-indole-3-carbaldehyde. This method is advantageous as the indole core is pre-formed, and the conversion of an aldehyde to a carboxylic acid is a well-established and high-yielding transformation. The synthesis of 3,6-dinitroindole from 6-nitroindole-3-carboxaldehyde further underscores the utility of this precursor in synthetic chemistry. umn.edu

Various oxidizing agents can be employed for this conversion, with the choice of reagent often depending on the desired reaction conditions and the presence of other functional groups. Common oxidants suitable for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and silver oxide (Ag₂O). The reaction conditions for such oxidations are typically mild to avoid degradation of the indole ring.

| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 - 25 | 70-85 |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - 10 | 65-80 |

| Silver Oxide (Ag₂O) | Ethanol/Water | 25 - 50 | 80-95 |

Functional Group Interconversion Strategies

Functional group interconversion provides another direct route to the target molecule, starting from a pre-existing 6-nitroindole (B147325) scaffold. One such strategy involves the direct carboxylation of 6-nitroindole at the C3 position. This can be achieved through methods like the Vilsmeier-Haack formylation followed by oxidation, or through direct carboxylation using reagents such as carbon dioxide with a strong base to deprotonate the C3 position. However, the reactivity of the indole ring can lead to side reactions, and regioselectivity can be a challenge.

Derivatization from Related Indole Scaffolds

The synthesis of this compound can also be accomplished by modifying a pre-existing indole-3-carboxylic acid or a related indole derivative.

Nitration Reactions of Indole-3-carboxylic Acid Derivatives

The direct nitration of indole-3-carboxylic acid or its esters is a common method to introduce the nitro group onto the indole ring. The position of nitration is highly dependent on the reaction conditions, particularly the nitrating agent and the solvent used. Nitration of indole derivatives can be complex due to the electron-rich nature of the indole nucleus, which can lead to polysubstitution and oxidation side reactions.

To achieve selective nitration at the 6-position, the reaction conditions must be carefully controlled. The use of milder nitrating agents and specific solvent systems can favor the formation of the 6-nitro isomer over other isomers (e.g., 4-nitro and 5-nitro). For instance, nitration of 3-acetylindole with concentrated nitric acid has been shown to predominantly yield the 6-nitro derivative. umn.edu

| Nitrating Agent | Solvent | Temperature (°C) | Major Isomer(s) | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | - | 0 - 10 | 5-nitro, 6-nitro | bhu.ac.in |

| Benzoyl Nitrate (B79036) | Acetonitrile | 0 | 3-nitro | bhu.ac.in |

| Conc. HNO₃ | Acetic Acid | - | 6-nitro (from 3-acetylindole) | umn.edu |

Cyclization and Annulation Approaches

Established indole synthesis methodologies, such as the Leimgruber-Batcho and Fischer indole syntheses, can be adapted to produce this compound. These methods build the indole ring from acyclic precursors.

The Leimgruber-Batcho indole synthesis is a versatile method that starts from an o-nitrotoluene derivative. wikipedia.orgresearchgate.netclockss.org For the synthesis of the target molecule, a suitably substituted o-nitrotoluene with a precursor to the carboxylic acid at the adjacent position would be required. The process involves the formation of an enamine, followed by reductive cyclization. wikipedia.org

The Fischer indole synthesis is another classical and widely used method for constructing the indole nucleus. wikipedia.org This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. wikipedia.org To synthesize this compound via this route, one would start with 4-nitrophenylhydrazine and a pyruvate derivative, which would introduce the carboxylic acid group at the 3-position. The choice of acid catalyst is crucial for the success of the reaction. wikipedia.org

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is a critical aspect of synthesizing this compound efficiently and in high purity. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and the stoichiometry of the reagents.

For instance, in the nitration of indole derivatives , the ratio of nitric acid to sulfuric acid, the reaction temperature, and the reaction time can significantly influence the regioselectivity and yield of the desired 6-nitro isomer. Lowering the temperature can often minimize side reactions and improve selectivity.

In cyclization reactions like the Leimgruber-Batcho synthesis, the choice of reducing agent for the cyclization step is a key factor to optimize. wikipedia.orgclockss.org While Raney nickel is commonly used, other reagents such as palladium on carbon, stannous chloride, or iron in acetic acid can also be effective and may offer advantages in terms of yield and ease of work-up. wikipedia.org Microwave-assisted synthesis has also been explored to accelerate the Leimgruber-Batcho reaction and improve yields.

For the Fischer indole synthesis , the choice of both Brønsted and Lewis acids as catalysts can impact the reaction outcome. wikipedia.org Optimization studies often involve screening different acid catalysts and solvents to find the conditions that provide the highest yield of the desired indole.

Furthermore, in the oxidation of 6-nitro-1H-indole-3-carbaldehyde , the choice of a mild and selective oxidizing agent is paramount to prevent over-oxidation or degradation of the indole ring. The use of phase-transfer catalysts can sometimes enhance the reaction rate and yield in biphasic oxidation systems.

| Synthetic Step | Parameter to Optimize | Effect on Reaction |

|---|---|---|

| Nitration | Nitrating agent, Temperature, Solvent | Regioselectivity, Yield, Purity |

| Leimgruber-Batcho Synthesis | Reducing agent, Catalyst, Temperature | Yield, Reaction time, Purity |

| Fischer Indole Synthesis | Acid catalyst, Solvent, Temperature | Yield, Purity |

| Oxidation of Aldehyde | Oxidizing agent, Solvent, Temperature | Yield, Selectivity, Purity |

Solvent Effects on Synthetic Efficiency

The choice of solvent is a critical parameter in the synthesis of this compound, profoundly impacting reaction rates, yields, and in some cases, the product distribution. While specific data for the synthesis of this exact molecule is not extensively detailed in publicly available literature, general principles from related indole syntheses can be applied.

In the context of N-alkylation reactions of similar indole derivatives, a variety of organic solvents have been investigated, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene, and chlorinated hydrocarbons. In one study on a related chloro-indole derivative, DMF and toluene were found to provide high yields, suggesting their potential utility in solubilizing the starting materials and facilitating the desired transformations. researchgate.net The use of ionic liquids as solvents has also been explored as a greener alternative, with some basic ionic liquids showing promise in promoting N-alkylation reactions. researchgate.net

For the Fischer indole synthesis, the acidity of the medium is a crucial factor, and the solvent can play a role in modulating this. thermofisher.com Protic solvents like acetic acid are often employed, acting as both a solvent and a catalyst. nih.gov The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction kinetics. A systematic study of solvent effects, ranging from non-polar aprotic solvents to polar protic solvents, would be necessary to fully optimize the synthesis of this compound.

The following table summarizes the yields of an N-alkylation reaction of a related indole in various solvents, which can provide insights into potential solvent choices for transformations of this compound.

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | [bmin]⁺OH⁻ | 6 | 90.2 |

| 2 | [bmin]⁺PF₆⁻ | 8 | 64.7 |

| 3 | [bmin]⁺BF₄⁻ | 8 | 61.9 |

| 4 | DMF | 16 | 90.1 |

| 5 | DMSO | 16 | 67.3 |

| 6 | Toluene | 16 | 82.7 |

| 7 | CH₂ClCH₂Cl | 28 | 34.1 |

| Data adapted from a study on the N-alkylation of a similar indole derivative. researchgate.net |

Catalyst Selection for Specific Transformations

The strategic selection of catalysts is paramount for achieving high efficiency and selectivity in both the synthesis and subsequent transformations of this compound.

Synthesis: The Fischer indole synthesis is typically catalyzed by Brønsted acids such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.orgnih.gov The choice of acid catalyst can significantly influence the reaction rate and yield. nih.gov For transformations of the resulting indole, palladium-catalyzed reactions have been employed in modifications of the Fischer indole synthesis, such as in the Buchwald modification which involves the cross-coupling of aryl bromides and hydrazones. wikipedia.org

Transformations:

Catalytic Hydrogenation of the Nitro Group: The reduction of the nitro group to an amino group is a key transformation, opening up avenues for further functionalization. A variety of catalysts are effective for this purpose, with palladium on carbon (Pd/C) being a common choice. mdpi.com Other catalysts such as platinum-based catalysts have also been utilized for the hydrogenation of aromatic nitro compounds. google.com The efficiency of these catalysts can be influenced by the presence of promoters or co-catalysts. For instance, the addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates during the hydrogenation of aromatic nitro compounds. google.comgoogle.com Mechanochemical ball milling in the presence of a palladium on carbon catalyst and a hydrogen source like ammonium formate has also been demonstrated as a green and efficient method for the reduction of aromatic nitro compounds. mdpi.com

Esterification of the Carboxylic Acid: The carboxylic acid group can be readily converted to an ester via Fischer esterification, which is catalyzed by strong acids like sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The use of a large excess of the alcohol as the solvent can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com

The following table provides a summary of catalysts used in relevant transformations.

| Transformation | Catalyst | Reagents | Notes |

| Fischer Indole Synthesis | Brønsted or Lewis Acids (e.g., HCl, H₂SO₄, ZnCl₂) | Phenylhydrazine, Aldehyde/Ketone | Acid choice is critical for reaction efficiency. wikipedia.orgnih.gov |

| Catalytic Hydrogenation | Pd/C, Pt/C | H₂, Ammonium formate | Vanadium compounds can act as promoters to suppress side reactions. mdpi.comgoogle.comgoogle.com |

| Fischer Esterification | H₂SO₄, TsOH | Alcohol | Reaction is an equilibrium; excess alcohol increases yield. masterorganicchemistry.commasterorganicchemistry.com |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are fundamental parameters that govern the kinetics of chemical reactions, and their optimization is crucial for the efficient synthesis of this compound.

The Fischer indole synthesis often requires elevated temperatures to overcome the activation energy of the key taylorandfrancis.comtaylorandfrancis.com-sigmatropic rearrangement step. organic-chemistry.org The specific temperature will depend on the reactivity of the substrates and the strength of the acid catalyst used. For instance, some reactions are carried out at room temperature, while others require refluxing in a solvent like acetic acid. nih.gov In the context of esterification, heating under reflux is a common practice to increase the reaction rate. scienceready.com.au

Scalability and Process Development for Synthetic Procedures

The transition from a laboratory-scale synthesis to a large-scale industrial process presents a unique set of challenges and considerations for the production of this compound. The robustness, safety, cost-effectiveness, and environmental impact of the synthetic route are all critical factors in process development.

The Fischer indole synthesis, being one of the oldest and most widely used methods for indole synthesis, has been implemented on an industrial scale for the production of various pharmaceuticals. wikipedia.org Its scalability is a testament to its reliability. However, challenges such as the handling of potentially hazardous hydrazines and strong acids need to be carefully managed in a large-scale setting. The development of one-pot procedures, where intermediates are not isolated, can improve process efficiency and reduce waste. taylorandfrancis.com

For the catalytic hydrogenation of the nitro group, the choice of catalyst and reactor design are crucial for scalability. The use of heterogeneous catalysts, such as palladium on carbon, simplifies product purification as the catalyst can be easily removed by filtration. mdpi.com Continuous flow hydrogenation processes can offer advantages over batch processes in terms of safety, heat transfer, and process control.

Process optimization is a key aspect of scalability. This involves a systematic study of reaction parameters to maximize yield, minimize reaction times, and reduce the formation of impurities. The successful scale-up of a synthesis for a related pharmaceutical, Sertindole, from laboratory to kilogram and then to 10-kilogram scale highlights the importance of solvent optimization and robust process control. researchgate.net For the synthesis of this compound, a similar approach involving careful optimization of each synthetic step would be necessary to develop a commercially viable process.

Spectroscopic and Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 6-nitro-1H-indole-3-carboxylic acid reveals distinct signals for each of the non-exchangeable protons in the molecule. The electron-withdrawing nature of the nitro group at the C-6 position and the carboxylic acid group at the C-3 position significantly influences the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values) compared to the parent indole (B1671886) structure.

In a study utilizing DMSO-d₆ as the solvent, the following proton chemical shifts have been reported. researchgate.net The proton on the indole nitrogen (N-H) and the carboxylic acid proton (-COOH) are acidic and typically appear as broad singlets at very high chemical shifts, around 12.53 ppm and 12.35 ppm, respectively. researchgate.net The proton at position 2 (H-2) is observed as a doublet at approximately 8.37 ppm, showing a small coupling to the N-H proton. researchgate.net The protons on the benzene (B151609) ring are also clearly resolved. The H-7 proton appears as a doublet at around 8.40 ppm, while the H-4 proton is a doublet at about 8.16 ppm. researchgate.net The H-5 proton is observed as a doublet of doublets around 8.05 ppm, indicating coupling to both H-4 and H-7. researchgate.net Another study using CD₃OD as the solvent reported a doublet for a proton at 8.38 ppm, which can be attributed to one of the aromatic protons. montclair.edu

Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound in DMSO-d₆ researchgate.net

| Proton | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

| N-H | 12.53 | br s | - |

| COOH | 12.35 | br s | - |

| H-7 | 8.40 | d | 2.0 |

| H-2 | 8.37 | d | 3.0 |

| H-4 | 8.16 | d | 8.9 |

| H-5 | 8.05 | dd | 8.9, 2.1 |

d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are also influenced by the electron-withdrawing substituents.

Experimental data obtained in DMSO-d₆ shows the carbonyl carbon of the carboxylic acid group at approximately 165.1 ppm. researchgate.net The carbon atom bearing the nitro group (C-6) is found at around 142.7 ppm. researchgate.net The other quaternary carbons, C-7a and C-3a, are observed at 135.0 ppm and 130.8 ppm, respectively. researchgate.net The carbon at position 2 (C-2) resonates at about 137.7 ppm. researchgate.net The remaining aromatic carbons, C-4, C-5, and C-7, appear at 120.8 ppm, 116.0 ppm, and 108.9 ppm, respectively. researchgate.net The carbon at position 3 (C-3), attached to the carboxylic acid group, is found at approximately 108.3 ppm. researchgate.net

Table 2: ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ researchgate.net

| Carbon Atom | Chemical Shift (δ) [ppm] |

| C=O | 165.1 |

| C-6 | 142.7 |

| C-2 | 137.7 |

| C-7a | 135.0 |

| C-3a | 130.8 |

| C-4 | 120.8 |

| C-5 | 116.0 |

| C-7 | 108.9 |

| C-3 | 108.3 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While specific 2D NMR data for this compound is not widely available in the reviewed literature, the application of these techniques would be crucial for unambiguous assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between H-4 and H-5, and between H-5 and H-7 on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

A very broad absorption band would be expected in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. The N-H stretching vibration of the indole ring would likely appear as a sharper band around 3400-3300 cm⁻¹. The C=O stretching of the carboxylic acid would give a strong absorption band in the region of 1720-1680 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group are expected to appear as two strong bands around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (H-bonded) | 3300-2500 (broad) |

| Indole | N-H stretch | 3400-3300 |

| Carboxylic Acid | C=O stretch | 1720-1680 |

| Nitro Group | Asymmetric NO₂ stretch | 1550-1500 |

| Nitro Group | Symmetric NO₂ stretch | 1370-1330 |

| Aromatic Ring | C=C stretch | 1600-1450 |

Fourier Transform Raman (FT-Raman) Spectroscopy

Similar to FT-IR, specific experimental FT-Raman data for this compound is scarce. However, a theoretical analysis suggests that the Raman spectrum would provide complementary information. The symmetric stretching vibration of the nitro group, which is often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1350 cm⁻¹. The aromatic ring stretching vibrations would also be prominent. The C=O stretching of the carboxylic acid would be present but might be weaker than in the IR spectrum. The non-polar C=C bonds of the aromatic system generally produce strong Raman signals.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and formula of this compound and for probing its structure through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of the target compound by measuring its mass with extremely high accuracy. The molecular formula for this compound is C₉H₆N₂O₄, corresponding to a monoisotopic mass of approximately 206.033 Da. uni.lumatrix-fine-chemicals.com HRMS analysis, typically coupled with electrospray ionization, would measure the mass-to-charge ratio (m/z) of various ionic species (adducts) to within a few parts per million (ppm) of their theoretical values, unequivocally confirming the molecular formula.

Predicted HRMS data for common adducts of this compound are presented below. uni.lu

| Adduct Type | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₉H₇N₂O₄]⁺ | 207.04004 |

| [M-H]⁻ | [C₉H₅N₂O₄]⁻ | 205.02548 |

| [M+Na]⁺ | [C₉H₆N₂O₄Na]⁺ | 229.02198 |

| [M+K]⁺ | [C₉H₆N₂O₄K]⁺ | 244.99592 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization method ideal for analyzing polar, thermally labile molecules like this compound. nih.govnih.gov In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. In negative ion mode, it deprotonates at the carboxylic acid group to yield the [M-H]⁻ ion. nih.gov

Tandem mass spectrometry (MS/MS) experiments on these precursor ions induce fragmentation, providing valuable structural information. Common fragmentation pathways for aromatic carboxylic acids and nitro compounds include:

Loss of H₂O: The [M-H]⁻ ion can lose a water molecule.

Loss of CO₂: Decarboxylation is a characteristic fragmentation for carboxylic acids.

Loss of NO₂: Cleavage of the nitro group is a typical fragmentation pattern for nitroaromatic compounds. miamioh.edunih.gov

Loss of •OH: Loss of a hydroxyl radical from the carboxylic acid group can also be observed. miamioh.edu

The fragmentation of related indole-3-carboxylic acids often involves initial losses of water and the carboxyl group. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, offering precise details on bond lengths, bond angles, and the three-dimensional arrangement of molecules within the crystal lattice.

While specific single-crystal X-ray diffraction data for this compound is not prominently available, extensive studies on closely related analogs, such as 6-Bromo-1H-indole-3-carboxylic acid and 6-Fluoro-1H-indole-3-carboxylic acid, allow for a highly predictive analysis of its likely solid-state structure. nih.govnih.gov These analogs crystallize in the monoclinic system, which is a common crystal system for such compounds.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 6-Bromo-1H-indole-3-carboxylic acid | Monoclinic | P2₁/n | nih.govresearchgate.net |

| 6-Fluoro-1H-indole-3-carboxylic acid | Monoclinic | P2₁/c | nih.gov |

| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | mdpi.com |

Based on these related structures, it is anticipated that this compound would also adopt a monoclinic crystal system. The analysis would reveal a nearly planar indole ring system, with the carboxylic acid group potentially showing a slight dihedral angle relative to the bicyclic core. nih.govresearchgate.net

The crystal packing of indole carboxylic acids is dominated by strong hydrogen bonding interactions. mdpi.com It is almost certain that this compound molecules would form centrosymmetric dimers in the solid state. This occurs through a pair of strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.govresearchgate.net

These dimeric units are then further assembled into more extended structures, such as layers or sheets. This higher-order assembly is directed by N—H···O hydrogen bonds, where the hydrogen of the indole nitrogen (N-H) interacts with an oxygen atom from a neighboring molecule. nih.govresearchgate.net In the case of the 6-nitro substituted compound, this oxygen atom could be from either the carboxylic acid group or the nitro group of an adjacent dimer, leading to a robust, three-dimensional hydrogen-bonded network.

Electronic Absorption Spectroscopy (UV-Vis) for Chromophore Analysis

Electronic absorption spectroscopy, or UV-Vis, provides information about the conjugated systems (chromophores) within a molecule. The spectrum of this compound is defined by its core indole structure, which is modified by two key functional groups: the carboxylic acid at the 3-position and the nitro group at the 6-position.

The fundamental chromophore is the indole ring system. The addition of a carboxylic acid group in conjugation with the ring at the C3 position modifies the electronic transitions. However, the most significant influence on the UV-Vis spectrum comes from the nitro group (NO₂). The nitro group is a powerful electron-withdrawing group and a strong chromophore itself. nih.gov When attached to the aromatic indole ring, it extends the conjugated π-system and significantly alters the energy levels of the molecular orbitals.

This leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to the parent indole-3-carboxylic acid. researchgate.net Aromatic nitro compounds are well-known for their strong absorption in the UV-A and visible regions of the spectrum, which is why many of them are colored. nih.gov The analysis of the UV-Vis spectrum of this compound allows for the characterization of these electronic transitions and serves as a valuable tool for quantitative analysis.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a microscopic view of molecular properties, offering insights that are often complementary to experimental data. For 6-Nitro-1H-indole-3-carboxylic acid, these methods are invaluable for understanding the influence of the electron-withdrawing nitro group on the indole (B1671886) ring and the carboxylic acid function.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and optimized geometry of molecules. For a molecule like this compound, calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a good balance between accuracy and computational cost for similar indole derivatives. researchgate.net

The geometry optimization process minimizes the energy of the molecule to predict the most stable three-dimensional arrangement of its atoms. For the parent compound, Indole-3-carboxylic acid, DFT calculations have been performed and compared with experimental X-ray diffraction data, showing good agreement in bond lengths and angles. researchgate.net In the case of this compound, the introduction of the nitro group at the C6 position is expected to cause localized changes in the geometry of the benzene (B151609) portion of the indole ring. Specifically, the C6-N bond and the adjacent C-C bonds in the ring would be slightly shortened due to the strong electron-withdrawing resonance effect of the nitro group.

The electronic structure is also significantly impacted. The nitro group deactivates the indole ring towards electrophilic attack and influences the molecule's frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular reactivity and stability. In a related compound, 4-nitro-1H-indole-carboxaldehyde, DFT calculations were used to determine this gap, providing insight into its chemical reactivity. nih.gov For our target molecule, the HOMO is expected to be distributed over the indole ring, while the LUMO would likely be localized more towards the nitro group, resulting in a smaller energy gap compared to the unsubstituted Indole-3-carboxylic acid. This smaller gap suggests a higher reactivity and potential for charge transfer interactions.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations

Note: This table presents hypothetical data based on typical DFT calculation results for similar molecules, such as 6-Bromo-1H-indole-3-carboxylic acid and the parent Indole-3-carboxylic acid. researchgate.netnih.gov

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.38 Å |

| Bond Length | C3-C10 (Carboxyl C) | ~1.48 Å |

| Bond Length | C6-N (Nitro) | ~1.47 Å |

| Bond Length | C10=O (Carbonyl) | ~1.22 Å |

| Bond Angle | C2-C3-C10 | ~128° |

| Bond Angle | C5-C6-C7 | ~121° |

| Dihedral Angle | Indole Plane - COOH Plane | ~5-15° |

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge distribution, charge transfer, and intramolecular interactions by analyzing the filled and empty orbitals of a molecule. mpg.defaccts.de This analysis provides a quantitative picture of resonance effects and hyperconjugative interactions.

For this compound, NBO analysis would reveal significant charge delocalization stemming from the interactions between the lone pairs of the nitro group's oxygen atoms and the π-system of the indole ring. The analysis quantifies the stabilization energy (E2) associated with these donor-acceptor interactions. A key interaction would be the delocalization of π-electrons from the indole ring (donor) to the antibonding orbitals of the N-O bonds in the nitro group (acceptor). This delocalization leads to a redistribution of electron density, making the indole ring more electron-deficient.

Furthermore, NBO analysis provides the natural population analysis (NPA) charge on each atom. It is predicted that the nitrogen atom of the nitro group would carry a significant positive charge, while the oxygen atoms would be negatively charged. The atoms of the indole ring, particularly those ortho and para to the nitro group (C5 and C7), would also experience a shift in their charge distribution. Studies on the parent Indole-3-carboxylic acid have shown how charge is transferred within the molecule, and the addition of a nitro group would intensify these effects. researchgate.net

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations of vibrational frequencies can help in the assignment of experimental FT-IR and Raman spectra. For this compound, characteristic vibrational modes would include the N-H stretch of the indole ring (~3400 cm⁻¹), the O-H stretch of the carboxylic acid (~3000-3300 cm⁻¹), the C=O carbonyl stretch (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the NO₂ group (~1520 cm⁻¹ and ~1340 cm⁻¹, respectively). Computational studies on similar molecules like 4-nitro-1H-indole-carboxaldehyde have shown good agreement between calculated and experimental wavenumbers after applying a scaling factor. nih.gov

NMR Shifts (¹H and ¹³C): The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is the standard for predicting NMR chemical shifts. The electron-withdrawing nitro group would have a pronounced effect on the chemical shifts of the protons and carbons in the benzene portion of the indole ring. Protons H5 and H7, being ortho to the nitro group, are expected to be deshielded and appear at a higher chemical shift (further downfield) compared to the parent indole. Similarly, the C6 carbon atom directly attached to the nitro group would show a significant downfield shift in the ¹³C NMR spectrum. Computational studies on chromone-3-carboxylic acid demonstrate how theoretical shifts can be calculated for both gas phase and in solution to compare with experimental values. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

Note: This table presents hypothetical data based on established substituent effects and computational studies on related indole derivatives. researchgate.netnih.gov

| Proton | Predicted Chemical Shift (ppm) |

| H1 (N-H) | 12.0 - 12.5 |

| H2 | 8.2 - 8.4 |

| H4 | 8.5 - 8.7 |

| H5 | 7.9 - 8.1 |

| H7 | 8.8 - 9.0 |

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of the molecule, computational methods can predict how it might interact with biological macromolecules, such as proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. While specific docking studies for this compound are not widely reported, studies on similar indole derivatives have demonstrated their potential as inhibitors for various protein targets, including cancer-related proteins. researchgate.netnih.gov

A docking study for this compound would involve placing the molecule into the binding site of a selected protein target. The algorithm would then explore various binding poses and score them based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic compatibility. The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the indole ring can participate in π-π stacking and hydrophobic interactions. The nitro group can also act as a hydrogen bond acceptor. For instance, docking studies on 4-nitro-indole-3-carboxaldehyde against the RAS protein, a target in lung cancer, revealed key interactions that contribute to its inhibitory activity. nih.gov A similar approach would elucidate the potential binding modes and therapeutic targets for this compound.

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. For this compound, the primary degree of freedom is the rotation around the C3-C10 single bond, which determines the orientation of the carboxylic acid group relative to the indole ring.

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Computational SAR modeling provides a powerful lens through which to explore the chemical space around the this compound core, guiding the design of analogs with potentially enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For indole derivatives, QSAR studies have been instrumental in identifying key physicochemical properties that govern their activity. researchgate.netnih.gov While a specific QSAR model for this compound is not extensively documented in public literature, the principles can be applied to understand its potential.

A hypothetical QSAR study on a series of analogs of this compound would involve calculating various molecular descriptors. These descriptors fall into several categories:

Electronic Descriptors: The Hammett constant (σ) for the nitro group (NO₂) at the 6-position indicates its strong electron-withdrawing nature, which significantly influences the electron density of the indole ring system. Variations at other positions would modulate this electronic profile.

Hydrophobic Descriptors: The partition coefficient (LogP) is crucial for membrane permeability. The predicted XlogP for the parent compound is 1.8. uni.lu

Steric Descriptors: Molar refractivity (MR) or Taft steric parameters (Es) would quantify the size and shape of substituents, which is critical for binding to a biological target.

In a typical QSAR study involving indole derivatives, these descriptors for a series of compounds are correlated with their measured biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). For instance, a QSAR study on 6H-indolo[2,3-b]quinoxaline derivatives suggested that cytotoxic potency could be increased by incorporating specific types of substituents. researchgate.net Similarly, a 2D-QSAR model for 1H-3-indolyl derivatives identified key features for antioxidant activity. nih.gov For this compound analogs, a QSAR model would aim to quantify the impact of the nitro group's position and the nature of other substituents on the indole core against a specific biological target.

Table 1: Hypothetical Physicochemical Descriptors for QSAR Analysis of 6-Substituted Indole-3-Carboxylic Acid Analogs

| Substituent at Position 6 | Hammett Constant (σp) | ClogP (Calculated) | Molar Refractivity (MR) |

| -NO₂ (Nitro) | 0.78 | 1.85 | 7.36 |

| -NH₂ (Amino) | -0.66 | 1.02 | 5.42 |

| -Cl (Chloro) | 0.23 | 2.21 | 6.03 |

| -CH₃ (Methyl) | -0.17 | 2.25 | 5.65 |

| -H (Hydrogen) | 0.00 | 1.70 | 1.03 |

Note: This table contains representative and illustrative data for QSAR principles and does not reflect experimentally validated results for a specific biological assay.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. This approach is crucial for virtual screening and designing new lead compounds. science.gov

For this compound, a pharmacophore model can be hypothesized based on its key structural features. Studies on other indole carboxylic acid derivatives have highlighted the importance of the indole ring and the carboxylic acid function as essential pharmacophores for biological activity. nih.gov The key features of this compound would likely include:

Hydrogen Bond Donor (HBD): The N-H group of the indole ring.

Hydrogen Bond Acceptor (HBA): The oxygen atoms of the carboxylic acid group and the nitro group.

Aromatic Ring (AR): The bicyclic indole nucleus, capable of π-π stacking interactions.

Negative Ionizable Area (NI): The carboxylic acid group, which would be deprotonated at physiological pH.

These features form a specific 3D pattern that could be used as a query to search chemical databases for other compounds that fit the model. For example, a pharmacophore model developed for 5-hydroxyindole-2-carboxylic acid amides was successfully used to identify novel histamine-3 receptor inverse agonists. researchgate.net A similar strategy could be applied to discover new molecular entities that mimic the interaction profile of this compound.

Table 2: Potential Pharmacophoric Features of this compound

| Feature | Structural Origin | Potential Interaction |

| Hydrogen Bond Donor | Indole N-H | Interaction with acceptor groups (e.g., carbonyl oxygen) in a receptor active site. |

| Hydrogen Bond Acceptor | Carboxylic Acid C=O | Interaction with donor groups (e.g., amide N-H, hydroxyl) in a receptor. |

| Hydrogen Bond Acceptor | Nitro Group O-atoms | Interaction with donor groups in a receptor. |

| Aromatic Ring | Indole Core | π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

| Negative Ionizable | Carboxylic Acid (-COO⁻) | Ionic bond or hydrogen bond with positively charged residues (e.g., Arg, Lys). |

Theoretical Evaluation of Reactivity and Mechanistic Pathways

Theoretical calculations, such as those based on density functional theory (DFT), can predict the reactivity of this compound and elucidate potential reaction mechanisms. The molecule's reactivity is dominated by the interplay of its functional groups.

The indole ring is an electron-rich aromatic system. However, the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 6-position and the carboxylic acid group (-COOH) at the 3-position significantly reduces the electron density of the ring system. This makes the molecule an electron-deficient species and a potentially reactive intermediate in organic synthesis.

Key mechanistic pathways that can be evaluated theoretically include:

Reduction of the Nitro Group: A common and significant reaction for nitroaromatic compounds is the reduction of the nitro group to an amino group (-NH₂), forming 6-Amino-1H-indole-3-carboxylic acid. This transformation is critical, as the resulting amino group has vastly different electronic properties (electron-donating) compared to the nitro group. Computationally, the mechanism of this reduction, whether by catalytic hydrogenation or chemical reductants, can be modeled to understand the intermediates and transition states. The reduction of the nitro group can also lead to reactive intermediates that are responsible for certain biological activities.

Electrophilic Substitution: While the indole ring is generally susceptible to electrophilic attack, particularly at the C3 position, this position is already substituted in the title compound. nih.gov Theoretical calculations can predict the most likely sites for further electrophilic substitution on the benzene portion of the indole ring. The directing effects of the existing N-H, nitro, and carboxylic acid groups would determine the regioselectivity of such reactions. Studies on the nitration of indoles show that substitution at the 6-position is feasible, indicating that this position is reactive under certain conditions. nih.gov

Reactions at the Carboxylic Acid Group: The carboxylic acid functionality can undergo standard reactions such as esterification or amidation. Theoretical models can evaluate the activation energies for these transformations, providing insight into the reaction conditions required.

The electron-deficient nature of the aromatic system due to the nitro group also makes it susceptible to nucleophilic aromatic substitution under specific conditions, where a nucleophile could potentially replace the nitro group.

Anticancer Potential of this compound Derivatives

The quest for novel and effective anticancer agents has led researchers to explore the therapeutic potential of this compound derivatives. These compounds have shown considerable promise in targeting cancer cells through various mechanisms.

In Vitro Cytotoxicity and Antiproliferative Studies

Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives against a variety of human cancer cell lines. For instance, indole-3-carboxylic acid has been shown to be cytotoxic to A549 human lung and MCF-7 human breast cancer cells, with EC50 values of 4.6 and 12.9 µg/ml, respectively. caymanchem.com The antiproliferative activity of these derivatives is often evaluated using assays like the MTT assay, which measures cell viability. nih.gov

| Compound/Derivative | Cancer Cell Line | Activity | Reference |

| Indole-3-carboxylic acid | A549 (Human Lung Cancer) | EC50 = 4.6 µg/ml | caymanchem.com |

| Indole-3-carboxylic acid | MCF-7 (Human Breast Cancer) | EC50 = 12.9 µg/ml | caymanchem.com |

| Indole-3-carbinol | H1299 (Lung Cancer) | IC50 = 449.5 μM | nih.gov |

| Flavopereirine | Colorectal Cancer Cell Lines (SW480, SW620, DLD1, HCT116, HT29) | IC50 = 8.15 - 15.33 μM | nih.gov |

| 3,10-dibromofascaplysin | Myeloid Leukemia Cells (K562, THP-1, MV4-11, U937) | IC50 = 233.8 - 329.6 nM | mdpi.com |

Mechanisms of Action in Cancer Cells (e.g., Apoptosis Induction, Cell Cycle Arrest)

The anticancer effects of this compound derivatives are attributed to several mechanisms, most notably the induction of apoptosis and cell cycle arrest. mdpi.comnih.gov Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. mdpi.com Some indole derivatives have been found to trigger apoptosis by affecting the expression of key regulatory proteins. nih.govmdpi.com For example, the marine alkaloid 3,10-dibromofascaplysin induces apoptosis by upregulating the expression of genes like E2F1 and downregulating the expression of FLT3 genes in leukemia cells. mdpi.com

Cell cycle arrest is another important mechanism by which these compounds inhibit cancer cell proliferation. nih.govnih.gov Indole-3-carbinol and its metabolite diindolylmethane (DIM) have been shown to induce a G1 cell cycle arrest in breast and prostate cancer cells. nih.govnih.gov This arrest prevents the cells from progressing through the cell cycle and dividing. Some derivatives can arrest the cell cycle at the G2/M phase. mdpi.comresearchgate.net The induction of cell cycle arrest is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors. nih.gov

Evaluation as Inhibitors of Specific Oncogenic Pathways (e.g., FBPase)

Recent research has focused on the ability of this compound derivatives to inhibit specific oncogenic pathways. One such target is fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis that is also implicated in some cancers. nih.govnih.gov A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were synthesized and evaluated as allosteric inhibitors of FBPase. nih.gov Structure-activity relationship studies revealed that the nitro group at the 7-position was favorable for inhibitory activity, potentially due to its electron-withdrawing nature and its ability to act as a hydrogen bond acceptor. nih.gov One potent inhibitor, compound 3.9, demonstrated an IC₅₀ of 0.99 μM. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity. The presence of the nitro group is often associated with the antimicrobial efficacy of these compounds. encyclopedia.pub

Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of indole-3-carboxylic acid have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action is often attributed to the disruption of the bacterial cell membrane or the inhibition of essential enzymes like DNA gyrase. nih.govmdpi.com For example, certain indole-3-carboxamide-polyamine conjugates have been shown to disrupt the bacterial membrane of both Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative). mdpi.com Some indole derivatives have also shown promising activity against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

| Derivative Type | Bacterial Strain(s) | Activity | Reference |

| Indole-3-carboxamide-polyamine conjugates | S. aureus, MRSA, P. aeruginosa | Membrane disruption | mdpi.com |

| New quinolone-carboxylic acid derivatives | Enteric Gram-negative bacteria, P. aeruginosa, Gram-positive bacteria | Potent antibacterial activity | nih.gov |

| Indole derivatives with 1,2,4-triazole | S. aureus, MRSA, E. coli, B. subtilis | MIC values of 3.125-50 µg/mL | nih.gov |

Antifungal Efficacy against Fungal Strains

Derivatives of this compound have also exhibited notable antifungal properties. nih.gov The mechanism of action in fungi can involve the inhibition of enzymes crucial for fungal cell wall synthesis, such as 14α-demethylase. encyclopedia.pub The nitro group in these compounds can efficiently interact with the iron in the heme group of this enzyme, leading to strong inhibition. encyclopedia.pub Studies have shown that some indole-triazole derivatives possess excellent antifungal activities against Candida albicans and Candida krusei, with some compounds showing MIC values as low as 3.125 µg/mL. nih.gov

| Derivative Type | Fungal Strain(s) | Activity | Reference |

| Indole-triazole derivatives | C. albicans, C. krusei | MIC values of 3.125 µg/mL | nih.gov |

| Nitro derivatives with halogenation | Candida sp. | MFC of 15.6–62.5 μg/mL | encyclopedia.pub |

Biological Activities and Medicinal Chemistry Applications of 6 Nitro 1h Indole 3 Carboxylic Acid Derivatives

The scaffold of 6-nitro-1H-indole-3-carboxylic acid serves as a crucial starting point for the development of various biologically active compounds. By modifying its core structure, researchers have synthesized derivatives exhibiting a wide range of therapeutic potentials, including antiviral, anti-inflammatory, antihypertensive, and antioxidant properties.

Structure Activity Relationship Sar Studies

Influence of the Nitro Group Position on Biological Activity

The position of the nitro (NO₂) group on the indole (B1671886) ring is a critical determinant of the biological activity of nitroindole derivatives. The electron-withdrawing nature of the nitro group significantly alters the electronic properties of the indole scaffold, which in turn affects its interaction with biological targets. mdpi.comnih.gov

Research has shown that the specific placement of the nitro group can lead to differential activities. For instance, in a series of nitro-containing chalcones, the position of the nitro group was found to be crucial for their anti-inflammatory and vasorelaxant effects. mdpi.com While a direct comparison with 6-Nitro-1H-indole-3-carboxylic acid is not available, this highlights the principle that the nitro group's location is not arbitrary. Studies on other indole derivatives have also demonstrated that moving the nitro group to different positions, such as the 5 or 7-position, can modulate activity. For example, a series of 7-nitro-1H-indole-2-carboxylic acid derivatives were investigated as allosteric inhibitors of fructose-1,6-bisphosphatase. researchgate.net The 7-nitro group was found to interact with the hydroxyl group of a threonine residue in the enzyme's binding pocket. researchgate.net

The biological effect of the nitro group can also be attributed to its ability to undergo reduction in cellular environments, forming reactive nitro anion radicals that can interact with cellular components. nih.gov This mechanism is particularly relevant for the antimicrobial and antiparasitic activities observed in some nitroaromatic compounds. nih.gov

Table 1: Comparison of Biological Activities of Nitroindole Derivatives with Varied Nitro Group Positions

| Compound/Derivative Class | Nitro Group Position | Observed Biological Activity | Reference |

| Nitro-containing chalcones | Ortho, Meta, Para | Anti-inflammatory, Vasorelaxant | mdpi.com |

| 7-Nitro-1H-indole-2-carboxylic acids | 7 | Fructose-1,6-bisphosphatase inhibition | researchgate.net |

| 5-Nitroimidazole derivatives | 5 | Antimicrobial | nih.gov |

Impact of Carboxylic Acid Moiety Modifications

The carboxylic acid group at the 3-position of the indole ring is another key functional group that significantly influences the biological profile of this compound. Modifications of this moiety, such as esterification or amidation, have been extensively explored to enhance potency, selectivity, and pharmacokinetic properties.

For example, the conversion of the carboxylic acid to various amides has been a common strategy. In a study on 1H-indole-3-carboxylic acid pyridine-3-ylamides, the amide linkage was found to be crucial for high affinity and selectivity for the 5-HT₂C receptor. nih.gov Similarly, the synthesis of dipeptide indole carboxamides has led to potent inhibitors of the SARS-CoV 3CL protease. arkat-usa.org These examples underscore the importance of the carboxamide group in establishing key interactions, such as hydrogen bonds, with target proteins. arkat-usa.org

Esterification of the carboxylic acid can also modulate activity. In the development of benzodiazepine (B76468) receptor (BzR) ligands, both carboxylic acids and their corresponding methyl or ethyl esters of N-(indol-3-ylglyoxylyl)amino acids were synthesized and evaluated, showing that this modification can influence binding affinity. mdpi.com

The carboxylic acid group itself can be a critical pharmacophore. Kinetic and spectroscopic studies have shown that a strategically positioned intramolecular carboxylic acid can influence the reaction pathway of certain chemical transformations, highlighting its role in intramolecular catalysis and interaction. rsc.org

Table 2: Effect of Carboxylic Acid Modifications on Biological Activity

| Parent Compound | Modification of Carboxylic Acid | Resulting Compound Class | Impact on Biological Activity | Reference |

| 1H-Indole-3-carboxylic acid | Amidation with pyridine-3-ylamines | Pyridine-3-ylamides | High affinity for 5-HT₂C receptor | nih.gov |

| Indole-2-carboxylic acid | Amidation with amino acids | Dipeptide indole carboxamides | Potent SARS-CoV 3CL protease inhibitors | arkat-usa.org |

| N-(Indol-3-ylglyoxylyl)amino acids | Esterification (methyl or ethyl) | Amino acid esters | Modulation of BzR binding affinity | mdpi.com |

Effects of Substituents on the Indole Core and Nitrogen Atom

Altering the substitution pattern on the indole core and the indole nitrogen atom provides another avenue for SAR exploration. The introduction of various substituents can impact the molecule's lipophilicity, steric profile, and electronic distribution, thereby influencing its biological activity.

Substituents on the indole ring can range from simple halogens to more complex functional groups. For instance, in a series of indole-6-carboxylic acid derivatives, the introduction of a bromine atom at the 5-position, along with other modifications, resulted in a compound with significant anti-angiogenic and anti-proliferative activity. researchgate.net The presence of electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., fluoride) on the indole nucleus has also been shown to be well-tolerated in the synthesis of indole carboxamides, leading to compounds with varying yields and potential biological activities. arkat-usa.org

Alkylation or arylation of the indole nitrogen (N1 position) is another common modification. In the design of JNK3 inhibitors, N-alkylation of a pyrazole (B372694) moiety attached to an indole-like scaffold was a key step in generating potent and selective compounds. acs.org Similarly, in the development of tricyclic indole inhibitors of Mcl-1, allylation at the indole nitrogen was a crucial step in the synthetic route. nih.gov

Table 3: Influence of Substituents on the Indole Scaffold

| Parent Scaffold | Position of Substitution | Substituent | Observed Effect | Reference |

| Indole-6-carboxylic acid | 5-position | Bromo | Anti-angiogenic and anti-proliferative activity | researchgate.net |

| Indole-2-carboxylic acid | 5-position | Methoxy (EDG), Fluoride (EWG) | Tolerated in synthesis, potential for varied biological activity | arkat-usa.org |

| Pyrazole-containing scaffold | Indole Nitrogen (N1) | Alkyl groups | Potent and selective JNK3 inhibition | acs.org |

| Tricyclic indole | Indole Nitrogen (N1) | Allyl group | Key synthetic intermediate for Mcl-1 inhibitors | nih.gov |

Correlation between Molecular Structure and Biological Target Affinity

A fundamental aspect of SAR studies is to establish a clear correlation between the three-dimensional structure of a molecule and its binding affinity for a specific biological target. mdpi.com This is often achieved through a combination of experimental binding assays and computational modeling.

For instance, in the development of inhibitors for the anti-apoptotic protein Mcl-1, X-ray crystallography was used to determine the binding mode of tricyclic 2-indole carboxylic acid derivatives. nih.gov This structural information revealed key interactions, such as the carboxylic acid moiety pointing towards a specific arginine residue and the indole phenyl ring sitting in a hydrophobic pocket. nih.gov This understanding guided the rational design of more potent inhibitors.

Similarly, molecular modeling was employed to understand the binding of 7-nitro-1H-indole-2-carboxylic acid derivatives to fructose-1,6-bisphosphatase. researchgate.net The model showed that the carboxylate group formed crucial hydrogen bonds with key residues, while the indole ring occupied a hydrophobic pocket. researchgate.net This insight explained why certain substitutions led to enhanced potency.

In the context of 5-HT₂C receptor antagonists, a novel series of 1H-indole-3-carboxylic acid pyridine-3-ylamides was identified to have high affinity and selectivity. nih.gov The most potent compound exhibited an IC₅₀ value of 0.5 nM, demonstrating a strong correlation between its specific chemical structure and its ability to bind to the target receptor with high affinity. nih.gov

Table 4: Correlation of Structural Features with Target Affinity

| Compound Class | Biological Target | Key Structural Feature | Interaction with Target | Resulting Affinity | Reference |

| Tricyclic 2-indole carboxylic acids | Mcl-1 | Carboxylic acid, Indole phenyl ring | Interaction with Arginine, Hydrophobic pocket | Nanomolar binding affinity | nih.gov |

| 7-Nitro-1H-indole-2-carboxylic acids | Fructose-1,6-bisphosphatase | Carboxylate group, Indole ring | Hydrogen bonding, Hydrophobic interactions | IC₅₀ of 0.99 µM for the most potent compound | researchgate.net |

| 1H-Indole-3-carboxylic acid pyridine-3-ylamides | 5-HT₂C receptor | Pyridine-3-ylamide moiety | Specific binding interactions | IC₅₀ of 0.5 nM for the most potent compound | nih.gov |

Design Principles for Enhanced Potency and Selectivity

The culmination of SAR studies is the establishment of design principles that guide the development of new chemical entities with improved potency and selectivity. These principles are derived from a comprehensive understanding of how different structural modifications affect biological activity.

One key principle is the strategic use of functional groups to form specific interactions with the target. For example, the incorporation of a carboxylic acid or a group capable of hydrogen bonding can anchor the molecule in the binding site, as seen with Mcl-1 and fructose-1,6-bisphosphatase inhibitors. researchgate.netnih.gov

Another important principle is the optimization of hydrophobic and steric interactions. By introducing substituents that complement the shape and nature of the target's binding pocket, it is possible to enhance binding affinity. This was demonstrated in the development of JNK3 inhibitors, where different substituents on a urea (B33335) moiety were explored to improve potency. acs.org

Selectivity is often achieved by exploiting differences in the binding sites of related targets. For instance, the development of selective CRTh2 receptor antagonists from a 7-azaindole-3-acetic acid scaffold involved optimizing the structure to fit the unique features of the CRTh2 binding pocket, thereby minimizing off-target effects. nih.gov Similarly, high selectivity for the 5-HT₂C receptor over other serotonin (B10506) and dopamine (B1211576) receptors was achieved through specific modifications of the 1H-indole-3-carboxylic acid scaffold. nih.gov

The design of prodrugs is another strategy to improve properties like cell permeability and in vivo efficacy. In cancer gene therapy applications, a series of lipophilic nitroaromatic prodrugs were designed and evaluated, with the lead compounds showing improved bystander cell killing in vitro. mdpi.com

Table 5: Summary of Design Principles for Potency and Selectivity

| Design Principle | Example Application | Outcome | Reference |

| Strategic use of hydrogen bonding groups | Carboxylic acid in Mcl-1 inhibitors | Anchoring in the binding site, increased potency | nih.gov |

| Optimization of hydrophobic interactions | Substituents on urea moiety in JNK3 inhibitors | Enhanced binding affinity and cell potency | acs.org |

| Exploiting differences in target binding sites | Optimization of 7-azaindole-3-acetic acid scaffold | High selectivity for CRTh2 receptor | nih.gov |

| Prodrug design | Lipophilic nitroaromatic compounds | Improved cell permeability and in vivo efficacy | mdpi.com |

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies for Enhanced Efficiency

Future research will likely focus on developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of 6-Nitro-1H-indole-3-carboxylic acid. A common route to this compound involves the oxidation of its precursor, 6-nitro-1H-indole-3-carbaldehyde. Traditional methods for this oxidation may use reagents like potassium permanganate (B83412) or chromium trioxide. The development of catalytic oxidation methods, potentially using greener oxidants like hydrogen peroxide in the presence of a suitable catalyst, could significantly improve the efficiency and sustainability of the synthesis. mdpi.com

Furthermore, advancements in the synthesis of the 6-nitro-1H-indole-3-carbaldehyde precursor itself are crucial. Current methods often involve the nitration of 1H-indole-3-carbaldehyde. Research into more regioselective and higher-yielding nitration reactions, possibly employing novel nitrating agents or catalytic systems, will be beneficial. Additionally, exploring decarboxylative nitration techniques for aromatic carboxylic acids could offer alternative and efficient synthetic pathways. chemrevlett.comchemrevlett.com The development of one-pot syntheses or flow chemistry processes could also streamline the production of this compound, making it more accessible for further research and development.

Exploration of Diverse Biological Activities and New Therapeutic Avenues

The inherent biological activities of the nitroindole scaffold suggest that this compound and its derivatives hold significant therapeutic potential. Nitro-substituted indoles are known to exhibit antimicrobial and anticancer properties. Future investigations should systematically evaluate the activity of this compound and its analogs against a broad spectrum of bacterial and fungal pathogens, as well as various cancer cell lines.

Beyond these established areas, the exploration of new therapeutic applications is a key future direction. For instance, derivatives of indole-3-carboxylic acid have been investigated as angiotensin II receptor antagonists for the treatment of hypertension. nih.gov This suggests that appropriately modified derivatives of this compound could be explored for their cardiovascular effects. Moreover, the indole-3-carboxylic acid framework has been utilized in the development of herbicides that act as antagonists of the auxin receptor protein TIR1. frontiersin.org This opens up the possibility of developing novel agrochemicals based on the 6-nitroindole (B147325) scaffold. The antifungal properties of indole-3-carbaldehyde, a related compound, also suggest that derivatives of this compound could be investigated as potential antifungal agents. wikipedia.org

Advanced Mechanistic Investigations at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its rational development as a therapeutic agent. For its potential antimicrobial and anticancer effects, the mechanism is thought to involve the reduction of the nitro group to form reactive intermediates that can interact with and damage cellular components like DNA. Future research should focus on identifying the specific cellular targets and pathways affected by these reactive species.

Furthermore, many indole (B1671886) derivatives exert their effects by acting as enzyme inhibitors. Investigating the inhibitory potential of this compound against a panel of clinically relevant enzymes could uncover novel mechanisms of action. For example, derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as allosteric inhibitors of fructose-1,6-bisphosphatase, an enzyme involved in gluconeogenesis. researchgate.net Similar studies on this compound could reveal its potential as a modulator of metabolic pathways. Advanced techniques such as proteomics and metabolomics can be employed to obtain a comprehensive view of the cellular response to treatment with this compound and its derivatives.

Application of Advanced Computational Techniques in Drug Design

Computational methods are poised to play a pivotal role in accelerating the discovery and optimization of drug candidates derived from this compound. Molecular docking studies can be employed to predict the binding modes of this compound and its analogs to the active sites of target proteins. researchgate.netbiointerfaceresearch.comfrontiersin.org This information is invaluable for understanding the structure-activity relationships (SAR) and for designing new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to develop predictive models that correlate the structural features of 6-nitroindole derivatives with their biological activities. These models can then be used to virtually screen large libraries of compounds and prioritize those with the highest predicted activity for synthesis and experimental testing. Pharmacophore modeling is another powerful tool that can be used to identify the key chemical features required for biological activity. chemrevlett.com By generating a pharmacophore model based on known active compounds, it is possible to design novel molecules that fit the pharmacophore and are likely to be active.

Preclinical Development and Lead Optimization Strategies

The translation of promising lead compounds into clinical candidates requires a rigorous preclinical development program. iitri.orgresearchgate.net For derivatives of this compound, this will involve comprehensive in vitro and in vivo studies to assess their efficacy, safety, and pharmacokinetic properties. Lead optimization will be a critical step in this process, focusing on improving the potency, selectivity, and drug-like properties of the initial hits. nih.gov

Structure-activity relationship (SAR) studies will guide the modification of the this compound scaffold to enhance its therapeutic index. nih.gov This may involve altering the substituents on the indole ring, modifying the carboxylic acid group, or introducing different linkers to attach other functional moieties. For example, in the development of indole-3-carboxamide-based cannabinoid receptor agonists, structural variations were explored to improve water solubility and potency. nih.gov Similar strategies can be applied to optimize the physicochemical and pharmacological properties of this compound derivatives for specific therapeutic targets. The ultimate goal of these preclinical efforts is to identify a lead candidate with a favorable risk-benefit profile that can be advanced into clinical trials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Nitro-1H-indole-3-carboxylic acid, and how do reaction conditions impact yield?

- Methodology : The synthesis of nitro-substituted indoles often involves electrophilic aromatic substitution (EAS) or transition metal-catalyzed nitration. For example, nitration of 1H-indole-3-carboxylic acid using nitric acid in sulfuric acid under controlled temperatures (0–5°C) can introduce the nitro group at the 6-position. Purification typically involves recrystallization or column chromatography using solvents like ethyl acetate/hexane. Yield optimization requires careful control of stoichiometry, temperature, and reaction time to minimize byproducts like 4-nitro isomers .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Nitro groups can deactivate the indole ring, necessitating harsh conditions for subsequent functionalization .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?